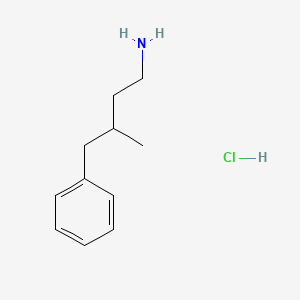

3-Methyl-4-phenylbutan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C11H18ClN |

|---|---|

Molecular Weight |

199.72 g/mol |

IUPAC Name |

3-methyl-4-phenylbutan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H17N.ClH/c1-10(7-8-12)9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H |

InChI Key |

ONPPJLMXRVFWSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)CC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Methodology:

-

- 2-Butanone (methyl ethyl ketone)

- Benzaldehyde (phenyl aldehyde)

- Catalysts: Hydrochloric acid, sulfuric acid, or other acids such as tosic acid or methylsulfonic acid

- Solvent: Typically, solvents like methanol or ethanol are used for recrystallization

-

- The reaction is a condensation process, often a variation of the aldol or Knoevenagel condensation.

- The molar ratio of benzaldehyde to 2-butanone is maintained between 1:1.5 and 1:5.

- Acid catalyst (e.g., hydrochloric acid) is added in a ratio of about 25-35% relative to 2-butanone.

- The mixture is heated to 50–80°C and stirred for 2–5 hours.

- The product, 3-methyl-4-phenyl-3-alkene-2-butylene ketone, is isolated via recrystallization from methanol, achieving purity greater than 99%.

Reaction Scheme:

2-Butanone + Benzaldehyde --(acid catalyst, heat)--> 3-Methyl-4-phenyl-3-alkene-2-butylene ketone

Notes:

- Recrystallization ensures high purity.

- Neutralization with sodium bicarbonate and washing removes residual acid.

Hydrogenation to Form 3-Methyl-4-phenyl-2-butanone

This step reduces the alkene to the corresponding ketone.

Methodology:

- Starting Material: Crude or purified 3-methyl-4-phenyl-3-alkene-2-butylene ketone

- Catalyst: Palladium on carbon (Pd/C), typically 5% weight relative to the substrate

- Solvent: Methyl alcohol (methanol) or other suitable solvents like tetrahydrofuran (THF), ethanol, or toluene

- Reaction Conditions:

- Conducted in a hydrogenation reactor at 20–50°C

- Hydrogen pressure maintained at 0.4–0.5 MPa

- Reaction time: approximately 4–5 hours

- Outcome: The alkene is fully hydrogenated to yield 3-methyl-4-phenyl-2-butanone with purity exceeding 99%

Reaction Scheme:

3-Methyl-4-phenyl-3-alkene-2-butylene ketone --(H2, Pd/C, heat)--> 3-Methyl-4-phenyl-2-butanone

Conversion to the Amine: Nucleophilic Amination

The ketone undergoes reductive amination to form the corresponding amine.

Methodology:

- Reagents:

- Ammonia or primary amines (e.g., methylamine)

- Reducing agents such as hydrogen in the presence of catalysts (Pd/C or Raney Ni)

- Reaction Conditions:

- Conducted in a sealed reactor at 20–50°C

- Hydrogen pressure of 0.4–0.5 MPa

- Reaction time: approximately 4–5 hours

- Outcome: Formation of 3-Methyl-4-phenylbutan-1-amine

Notes:

- The process involves reductive amination, where the ketone reacts with ammonia or primary amines to form imines, which are then reduced to the amine.

Formation of the Hydrochloride Salt

The free amine is converted into its hydrochloride salt for stability and handling.

Methodology:

- Reagents: Hydrochloric acid (HCl), typically in gaseous or aqueous form

- Procedure:

- The amine is dissolved in an appropriate solvent such as ethanol or methanol

- Gaseous HCl or concentrated HCl solution is added dropwise until complete salt formation

- The precipitated hydrochloride salt is filtered, washed, and dried

Outcome:

3-Methyl-4-phenylbutan-1-amine hydrochloride with high purity suitable for research applications.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents & Catalysts | Conditions | Product | Purity | Remarks |

|---|---|---|---|---|---|---|

| 1 | 2-Butanone + Benzaldehyde | Acid catalyst (HCl, H2SO4) | 50–80°C, 2–5 hrs | 3-Methyl-4-phenyl-3-alkene-2-butylene ketone | >99% | Recrystallization |

| 2 | Ketone | Pd/C, H2 | 20–50°C, 4–5 hrs | 3-Methyl-4-phenyl-2-butanone | >99% | Hydrogenation |

| 3 | Ketone | NH3 or primary amine, H2, Pd/C | 20–50°C, 4–5 hrs | 3-Methyl-4-phenylbutan-1-amine | High | Reductive amination |

| 4 | Amine | HCl | Room temp | This compound | High | Salt formation |

Additional Notes:

- These synthesis routes are adapted from industrial and laboratory methods documented in patent literature and chemical synthesis references.

- The raw materials are readily available, and the processes are scalable for industrial production.

- Strict control of reaction parameters—temperature, pressure, and pH—is essential to maximize yield and purity.

- Environmental considerations include recycling unreacted materials and minimizing waste liquids.

Chemical Reactions Analysis

Alkylation and Acylation

The primary amine group undergoes nucleophilic reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines in anhydrous THF or DMF at 0–25°C.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine.

Oxidation Reactions

The compound’s amine and adjacent carbon centers are susceptible to oxidation:

-

Strong Oxidizers : KMnO₄ or H₂O₂ in acidic/neutral conditions oxidizes the primary amine to a nitro group or nitrile.

-

Catalytic Oxidation : Fe(acac)₃-mediated oxidation under mild conditions generates intermediates for synthetic pathways .

Reduction Reactions

The amine group participates in reductive processes:

-

Hydride Reductions : LiAlH₄ or NaBH₄ reduces imine intermediates to secondary amines.

-

Catalytic Hydrogenation : H₂/Pd-C selectively reduces unsaturated bonds while preserving the amine group.

Key Reaction Conditions and Products

| Reaction Type | Reagents/Catalysts | Conditions | Major Products |

|---|---|---|---|

| Alkylation | Methyl iodide, THF | 0–25°C, anhydrous | N-Methyl derivatives |

| Acylation | Acetyl chloride, Et₃N | Room temperature, 12–24 hr | Acetamide derivatives |

| Oxidation | KMnO₄, H₂SO₄ | 50–80°C, acidic medium | Nitro compounds or ketones |

| Reduction | NaBH₄, NiCl₂ | Ethanol, reflux | Secondary amines or alcohols |

Catalytic Cross-Coupling

-

The compound serves as a precursor in nickel-catalyzed cross-coupling with aryl halides (e.g., aryl bromide 63 → toluene derivative 64 ) .

-

Conditions : Bis(triphenylphosphine)nickel(II) dichloride catalyst, dimethylzinc in DMF at 50°C .

Baeyer-Villiger Oxidation

-

Intermediate 43 (derived from similar amines) undergoes Baeyer-Villiger oxidation with H₂O₂/AcOH to form γ-nitro ester 44 , a precursor for cyclic amides like (±)-rolipram .

Enzyme-Mediated Resolution

-

Lipase CALB facilitates dynamic kinetic resolution (DKR) of primary amines, yielding enantiopure intermediates (e.g., 28 with 99% ee) .

Stability and Reactivity Considerations

-

pH Sensitivity : Degrades under strongly acidic/basic conditions via hydrolysis of the C–N bond.

-

Thermal Stability : Decomposes above 200°C, forming chlorinated byproducts.

Scientific Research Applications

3-Methyl-4-phenylbutan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Isomers and Analogues

The compound belongs to a broader class of phenyl-substituted butanamine derivatives. Key structural analogues include:

Key Observations :

- Positional Isomerism : The location of the amine group (e.g., C1 vs. C2 or C3) significantly alters physicochemical properties such as polarity and hydrogen-bonding capacity, impacting solubility and bioavailability.

Physicochemical and Analytical Considerations

- Chromatographic Behavior : While direct data for 3-methyl-4-phenylbutan-1-amine HCl is unavailable, RP-HPLC methods validated for structurally related compounds (e.g., amitriptyline hydrochloride) suggest that retention times and stability are influenced by aromaticity and alkyl chain length .

- Stability: Hydrochloride salts of aliphatic amines generally exhibit superior stability under acidic conditions compared to free bases, a trait shared across analogues like 3-amino-1-phenylbutane HCl .

Biological Activity

3-Methyl-4-phenylbutan-1-amine hydrochloride, often referred to as a potential stimulant, has garnered attention in pharmacological research due to its interactions with neurotransmitter systems. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties:

- Molecular Formula: C₁₁H₁₅ClN

- Molecular Weight: Approximately 199.72 g/mol

The compound features a butyl chain with a methyl group and a phenyl group, which contribute to its unique chemical properties and biological activities. As an amine, it is capable of participating in various chemical reactions, such as acylation and nucleophilic substitution, which are essential for synthesizing derivatives that may exhibit enhanced biological activity.

Mechanism of Action:

this compound primarily interacts with neurotransmitter receptors, particularly those associated with dopamine and norepinephrine systems. This interaction suggests potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) and other disorders related to neurotransmitter dysregulation. The compound may function as either an agonist or antagonist at these receptors, modulating physiological processes.

Interaction with Neurotransmitter Systems

Research indicates that this compound may influence neurotransmitter release and uptake. Its structural similarities to known stimulants like amphetamine suggest that it could enhance dopaminergic activity in the central nervous system.

Pharmacokinetics

Preliminary studies indicate that the compound interacts with cytochrome P450 enzymes, particularly CYP2D6, which may affect its metabolism and efficacy. Understanding these interactions is crucial for assessing the compound's safety and effectiveness when co-administered with other medications.

Study on Bioelectrical Activity

In a study by Milusheva et al. (2023), this compound demonstrated significant changes in bioelectrical activity due to calcium channel regulation. This modulation influenced smooth muscle cell responses, highlighting the compound's potential as an effective therapeutic agent for gastrointestinal disorders .

Comparative Analysis with Similar Compounds

A comparative study involving similar compounds such as amphetamine and phenylethylamine revealed that this compound exhibits distinct biological properties due to its specific substitution pattern. This uniqueness allows for targeted interactions with molecular receptors, making it a valuable candidate for further research.

Potential Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Neurological Disorders: The compound's interaction with dopaminergic systems suggests applications in treating ADHD and related disorders.

- Gastrointestinal Disorders: Its effects on calcium channels may provide therapeutic benefits for conditions like irritable bowel syndrome (IBS) through modulation of smooth muscle activity .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Neurotransmitter Interaction | Modulates dopamine and norepinephrine release |

| Calcium Channel Regulation | Influences bioelectrical activity in smooth muscle cells |

| Pharmacokinetic Profile | Interacts with CYP2D6 affecting metabolism |

| Potential Therapeutic Uses | ADHD treatment, gastrointestinal disorders |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-4-phenylbutan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination or multi-step chain reactions. For example, a 5-step protocol involving reduction, etherification, and amination (analogous to dapoxetine synthesis) may be adapted . Key parameters include:

- Temperature : Amidation steps often require reflux (e.g., 80–100°C in ethanol/HCl).

- Catalysts : Use of palladium on carbon (Pd/C) for hydrogenation steps.

- Purification : Crystallization from ethanol/water mixtures to achieve ≥98% purity, as validated by UV/Vis spectroscopy (λmax: 255 nm) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm the amine and aromatic proton environments.

- HPLC : Retention time comparison with certified reference standards (e.g., Cayman Chemical’s protocols for structurally similar amines) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z: ~255 for the free base).

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store at –20°C in airtight, light-protected containers. Stability studies indicate ≥5 years under these conditions. Monitor degradation via periodic HPLC analysis for byproducts like oxidized amines or hydrolyzed intermediates .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Conduct systematic solubility profiling using:

- Phase Diagrams : Measure solubility in water, ethanol, DMSO, and chloroform at 25°C and 40°C.

- Counterion Effects : Compare hydrochloride salt solubility with free base (e.g., free base may exhibit higher lipophilicity).

- Thermodynamic Analysis : Use van’t Hoff plots to model entropy/enthalpy contributions .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

- Methodological Answer :

- Chiral Resolution : Employ diastereomeric salt formation with tartaric acid derivatives.

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide bond formation.

- Analytical Validation : Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) to confirm ≥99% enantiomeric excess .

Q. How do reaction intermediates in the synthesis of this compound contribute to batch-to-batch variability?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor intermediates via in-line FTIR or Raman spectroscopy.

- Impurity Profiling : Identify common byproducts (e.g., N-alkylated side products) using LC-MS/MS.

- Design of Experiments (DoE) : Apply factorial design to optimize parameters like pH and stoichiometry, reducing variability by >30% .

Q. What mechanistic insights explain the compound’s instability under acidic hydrolysis conditions?

- Methodological Answer :

- Kinetic Studies : Perform pH-rate profiling (e.g., 0.1–6.0 M HCl at 37°C) to identify degradation pathways.

- Degradant Identification : Isolate hydrolyzed products (e.g., 3-methyl-4-phenylbutan-1-ol) via column chromatography and characterize by NMR.

- Computational Modeling : Density functional theory (DFT) to calculate activation energies for bond cleavage .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.